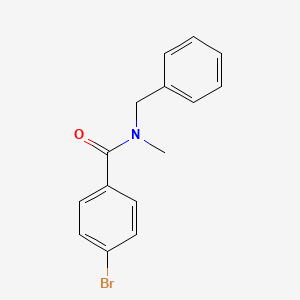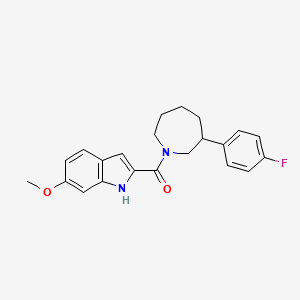
5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
TFSPP is synthesized through a series of chemical reactions. One notable method involves the click reaction , which combines different building blocks to form the final compound. Researchers have reported the synthesis of novel derivatives of TFSPP using this approach . Further studies may explore alternative synthetic routes or modifications to enhance yield and purity.
Chemical Reactions Analysis
TFSPP’s chemical reactivity is crucial for understanding its behavior. Researchers have investigated its interactions with other molecules, such as enzymes or receptors. For instance, docking studies revealed that TFSPP interacts favorably with the lipid kinase PI3K-α . Further exploration of its reactivity profile could uncover additional applications.
Applications De Recherche Scientifique
Novel Inhibitors of Lipid Peroxidation
Research has identified compounds within the same chemical family as potent inhibitors of lipid peroxidation. These compounds have shown effectiveness in brain homogenates and purified brain synaptosomes under conditions involving iron, hinting at their potential utility in protecting against oxidative stress-related damage (Braughler et al., 1987).
Microwave-Assisted Synthesis of Fused Heterocycles
The trifluoromethyl group, a component of the subject compound, has been utilized in the microwave-assisted synthesis of fused heterocycles. This method affords efficient and novel pathways to synthesize heterocyclic compounds incorporating the trifluoromethyl group, showcasing the compound's utility in enhancing molecular diversity (Shaaban, 2008).
Synthesis of Benzodifuranyl and Triazines
Investigations into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific chemical precursors demonstrate the compound's relevance in the development of anti-inflammatory and analgesic agents. This highlights its role in the discovery of new therapeutic agents with potential COX-2 inhibition (Abu‐Hashem et al., 2020).
Computational Quantum Chemical Studies
Computational studies have explored the quantum chemical and pharmacokinetic aspects of derivatives similar to the query compound. These studies emphasize the importance of such compounds in theoretical and computational chemistry, providing insights into their electronic properties and potential biological activities (Gaurav & Krishna, 2021).
Heteroaromatization and Synthesis of Pyrimidines
Research into the heteroaromatization with specific core compounds has led to the synthesis of novel pyrimidines and triazine derivatives. These synthetic approaches contribute to the development of compounds with potential antimicrobial activity, underscoring the significance of such chemical structures in medicinal chemistry (El-Agrody et al., 2001).
Orientations Futures
: Ashok Kumar, B. Sathish Kumar, E. Sreenivas & T. Subbaiah. “Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,2,3-Triazole Tagged 5-[(1H-Indol-3-yl)methylene]pyrimidine-2,4,6-(1H,3H,5H)trione Derivatives.” Russian Journal of General Chemistry, Volume 88, pages 587–595 (2018). Link
Propriétés
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)10-2-1-3-11(8-10)21-4-6-22(7-5-21)27(25,26)12-9-19-14(24)20-13(12)23/h1-3,8-9H,4-7H2,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZDZHHYRSERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2967397.png)
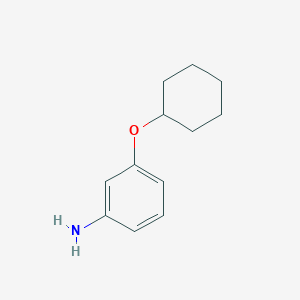

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/no-structure.png)

![ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2967406.png)
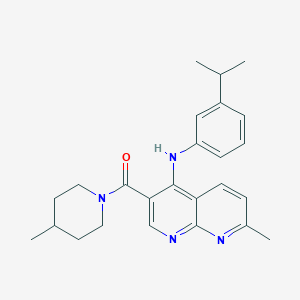
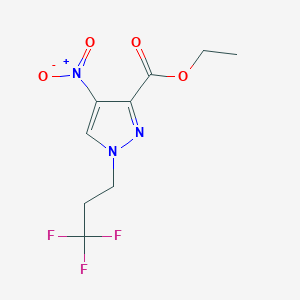

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea](/img/structure/B2967414.png)
